![molecular formula C27H28Cl2P2Pd+2 B1278805 [1,3-Bis(difenilfosfino)propano]dicloruro de paladio(II) CAS No. 59831-02-6](/img/structure/B1278805.png)

[1,3-Bis(difenilfosfino)propano]dicloruro de paladio(II)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

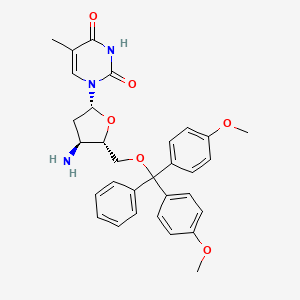

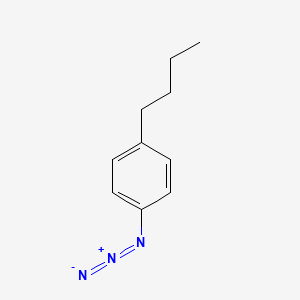

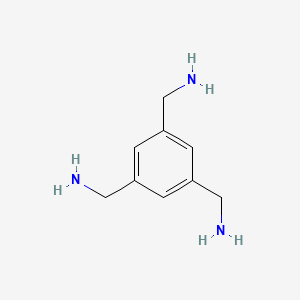

[1,3-Bis(diphenylphosphino)propane]palladium(II) Dichloride: is a coordination complex with the chemical formula C27H26Cl2P2Pd . This compound is widely used in organic synthesis as a catalyst for various cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Stille reactions . It is known for its ability to facilitate the formation of carbon-carbon bonds, making it a valuable tool in the synthesis of complex organic molecules.

Aplicaciones Científicas De Investigación

Chemistry:

Catalysis: Widely used as a catalyst in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Polymerization: Employed in the co-polymerization of carbon monoxide and ethylene to produce polyketones.

Biology and Medicine:

Drug Synthesis: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry:

Agrochemicals: Used in the production of agrochemical compounds.

Dyestuffs: Involved in the synthesis of dyes and pigments.

Mecanismo De Acción

Target of Action

The primary target of [1,3-Bis(diphenylphosphino)propane]palladium(II) Dichloride, also known as Dichloro[1,3-bis(diphenylphosphino)propane]palladium(II), is to act as a catalyst in various organic synthesis reactions . It is particularly used in cross-coupling reactions .

Mode of Action

This compound interacts with its targets by facilitating the coupling of two different organic substrates . It does this by first coordinating to the substrates, then mediating the transmetallation and reductive elimination steps that are central to cross-coupling reactions .

Biochemical Pathways

The affected pathways primarily involve the formation of carbon-carbon bonds in organic molecules . This includes the Suzuki-Miyaura, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura Coupling reactions . The downstream effects include the synthesis of complex organic compounds from simpler precursors .

Pharmacokinetics

The compound’s efficiency and selectivity in catalyzing reactions can be influenced by factors such as temperature, solvent, and concentration .

Result of Action

The molecular and cellular effects of the compound’s action are seen in the products of the reactions it catalyzes . These can range from pharmaceuticals to materials for electronics, depending on the substrates used in the reaction .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of [1,3-Bis(diphenylphosphino)propane]palladium(II) Dichloride typically involves the reaction of palladium(II) chloride with 1,3-bis(diphenylphosphino)propane in an appropriate solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and degradation of the product . The general reaction scheme is as follows:

PdCl2+C27H26P2→C27H26P2PdCl2

Industrial Production Methods: In industrial settings, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and stringent quality control measures are common to maintain consistency and efficiency in production .

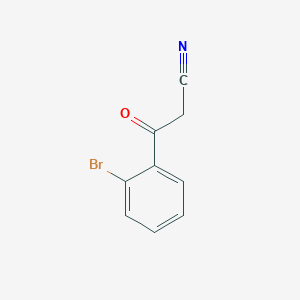

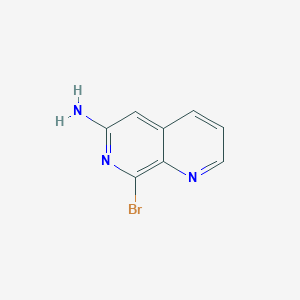

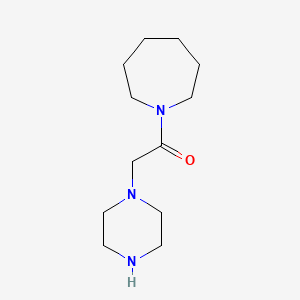

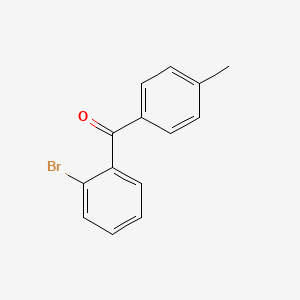

Análisis De Reacciones Químicas

Types of Reactions: [1,3-Bis(diphenylphosphino)propane]palladium(II) Dichloride is involved in various types of reactions, primarily as a catalyst. These include:

Cross-Coupling Reactions: Such as Suzuki-Miyaura, Heck, Stille, and Sonogashira reactions.

Oxidative Additions and Reductive Eliminations: These are key steps in many catalytic cycles involving palladium complexes.

Common Reagents and Conditions:

Major Products: The major products of these reactions are typically biaryl compounds, alkenes, or other coupled products, depending on the specific reaction and substrates used .

Comparación Con Compuestos Similares

- Bis(triphenylphosphine)palladium(II) Dichloride

- [1,1’-Bis(diphenylphosphino)ferrocene]palladium(II) Dichloride

- [1,3-Bis(diphenylphosphino)propane]palladium(II) Triflate

Uniqueness: [1,3-Bis(diphenylphosphino)propane]palladium(II) Dichloride is unique due to its specific ligand structure, which provides a suitable bite angle and electronic environment for efficient catalysis. This makes it particularly effective in certain cross-coupling reactions compared to other palladium complexes .

Propiedades

Número CAS |

59831-02-6 |

|---|---|

Fórmula molecular |

C27H28Cl2P2Pd+2 |

Peso molecular |

591.8 g/mol |

Nombre IUPAC |

dichloropalladium;3-diphenylphosphaniumylpropyl(diphenyl)phosphanium |

InChI |

InChI=1S/C27H26P2.2ClH.Pd/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27;;;/h1-12,14-21H,13,22-23H2;2*1H;/q;;;+2 |

Clave InChI |

LDFBXJODFADZBN-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)P(CCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Pd]Cl |

SMILES canónico |

C1=CC=C(C=C1)[PH+](CCC[PH+](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Pd]Cl |

Pictogramas |

Irritant |

Origen del producto |

United States |

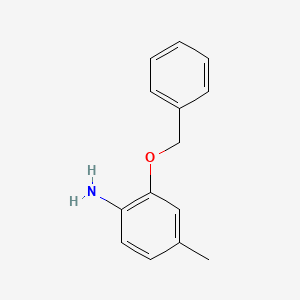

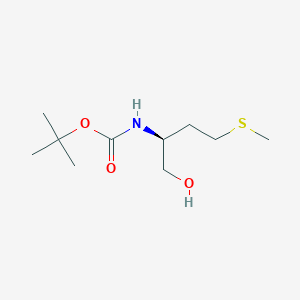

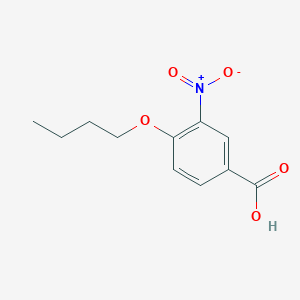

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the crystal structure of Dichloro[1,3-bis(diphenylphosphino)propane]palladium(II) in understanding its potential applications?

A1: The research paper by Steffen et al. provides a detailed analysis of the crystal structure of Dichloro[1,3-bis(diphenylphosphino)propane]palladium(II). They found that the palladium atom adopts a distorted square-planar coordination geometry, which is typical for complexes of this type. Understanding the spatial arrangement of the ligands around the palladium center is crucial for predicting its reactivity and potential catalytic activity. For example, the bite angle of the 1,3-bis(diphenylphosphino)propane ligand can influence the accessibility of the palladium center to reactants, thereby impacting its catalytic efficiency and selectivity.

Q2: How do the structural differences between Dichloro[1,3-bis(diphenylphosphino)propane]palladium(II) and its analogues, Dichloro[bis(diphenylphosphino)methane]palladium(II) and Dichloro[bis(diphenylphosphino)ethane]palladium(II), potentially affect their catalytic behavior?

A2: Steffen et al. investigated a series of palladium(II) complexes, including Dichloro[1,3-bis(diphenylphosphino)propane]palladium(II), Dichloro[bis(diphenylphosphino)methane]palladium(II), and Dichloro[bis(diphenylphosphino)ethane]palladium(II), each featuring different diphosphine ligands. The varying carbon chain lengths between the phosphorus atoms in these ligands directly impact the bite angle and flexibility of the coordination sphere around the palladium center. These structural differences can significantly influence the catalytic activity and selectivity of these complexes in various reactions, such as cross-coupling reactions, by affecting substrate binding and the ease of intermediate formation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.